molecular formula C11H14O B134316 1-(4-Ethylphenyl)propan-1-one CAS No. 27465-51-6

1-(4-Ethylphenyl)propan-1-one

Cat. No. B134316
CAS RN: 27465-51-6
M. Wt: 162.23 g/mol
InChI Key: VGQRIILEZYZAOE-UHFFFAOYSA-N
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Description

The compound 1-(4-Ethylphenyl)propan-1-one is a chemical entity that has been the subject of various research studies. While the provided data does not directly discuss this exact compound, it does include information on structurally related compounds, which can offer insights into the properties and behaviors that 1-(4-Ethylphenyl)propan-1-one might exhibit.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted acetophenones with aldehydes or other suitable reagents. For example, the synthesis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was achieved using 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde solutions . This suggests that a similar approach could be used for synthesizing 1-(4-Ethylphenyl)propan-1-one, potentially by reacting 4-ethylacetophenone with an appropriate reagent.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of 1-(4-ethoxyphenyl)-3-(4-methylphenyl)prop-2en-1-one was determined to crystallize in the monoclinic system with specific unit cell parameters . This information is valuable as it provides a basis for predicting the crystal structure of 1-(4-Ethylphenyl)propan-1-one, which may also crystallize in a similar system.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 1-(4-Ethylphenyl)propan-1-one can be inferred from studies on their interactions and binding with biological targets. For example, molecular docking analysis of 1-phenyl-3(4-methoxyphenyl)-2-propenone with breast cancer and anti-malarial receptors indicates potential biological activity . This suggests that 1-(4-Ethylphenyl)propan-1-one could also exhibit interesting reactivity with biological molecules, warranting further investigation.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds provide insights into their behavior. For example, the compound (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy)phenyl)prop-2-en-1-one was characterized using various spectroscopic techniques and thermal analysis, revealing information about its stability and electronic transitions . These findings can help predict the properties of 1-(4-Ethylphenyl)propan-1-one, such as its spectroscopic characteristics and thermal behavior.

Scientific Research Applications

Structural Characterization and Computational Studies

  • The compound 1-(4-Ethylphenyl)propan-1-one has been studied in terms of its structural and chemical properties. It has been characterized using techniques like FTIR, UV–Vis, NMR spectroscopy, and single crystal X-ray diffraction. These studies are crucial for understanding its molecular structure and properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Spectroscopic Characterization

  • Spectroscopic characterization of similar compounds has been performed using a variety of techniques. These methods are essential for the identification and analysis of chemical compounds, which can be applied to 1-(4-Ethylphenyl)propan-1-one as well (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).

Synthesis and Biological Activity

  • Derivatives of 1-(4-Ethylphenyl)propan-1-one have been synthesized and tested for various biological activities. This includes antimicrobial and antiradical activities, highlighting potential uses in pharmaceutical and healthcare applications (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).

Application in Organic Synthesis

  • The compound has potential use in organic synthesis, such as the transformation of ethyl ketone to alkyl ketone. This demonstrates its utility in chemical reactions and the synthesis of various organic compounds (Wu, Luo, Guo, Wang, Xie, Wang, & Liu, 2018).

Role in Corrosion Inhibition

Application in Dielectric Studies

  • Similar compounds have been used in dielectric relaxation studies, which could be relevant for 1-(4-Ethylphenyl)propan-1-one in understanding its behavior in various solvent mixtures and their implications in fields like materials science (Mohan, Sastry, & Murthy, 2010).

Photophysical Studies

  • Photophysical studies of chalcone derivatives, which are structurally related, suggest the potential for 1-(4-Ethylphenyl)propan-1-one in this area, especially in understanding its interactions with light and potential applications in photonics (Bangal, Lahiri, Kar, & Chakravorti, 1996).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H317, H319, H335, and H412 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1-(4-ethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-9-5-7-10(8-6-9)11(12)4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQRIILEZYZAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342678
Record name 1-(4-ethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)propan-1-one

CAS RN

27465-51-6
Record name 1-(4-ethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-ethylphenyl)propan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
23
Citations
WL Zeng - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
(IUCr) 3-(1H-Benzotriazol-1-yl)-1-(4-ethylphenyl)propan-1-one Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 3 scripts.iucr.org
Z Qian, W Jia, T Li, C Liu, Z Hua - Drug Testing and Analysis, 2017 - Wiley Online Library
New psychoactive substances (NPS) have gained much popularity on the global market over the last number of years. The synthetic cathinone family is one of the most prominent …
Y Siddaraju, KR Prabhu - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
Tetrabutyl ammonium iodide (TBAI) catalyzed α-aminoxylation of ketones using aq. TBHP as an oxidant has been accomplished. We have shown that the CDC (cross dehydrogenative …
Number of citations: 32 pubs.rsc.org
A Carlsson, V Sandgren, S Svensson… - Drug testing and …, 2018 - Wiley Online Library
The use of hyphenated analytical techniques in forensic drug screening enables simultaneous identification of a wide range of different compounds. However, the appearance of drug …
E Fornal - Rapid Communications in Mass Spectrometry, 2013 - Wiley Online Library
RATIONALE Modification of the even‐electron rule for fragmentation reactions of protonated molecules (even electron ions) may be necessary to interpret the liquid chromatography/…
X Wu, J Zhang, S Liu, Q Gao… - Advanced Synthesis & …, 2016 - Wiley Online Library
An expedient cleavage of the CS bond of dimethyl sulfoxide (DMSO) has been developed for the preparation of substituted pyridines from ketones. In this transformation, the co‐…
Number of citations: 81 onlinelibrary.wiley.com
P Biswal, S Samser, P Nayak… - The Journal of …, 2021 - ACS Publications
A novel cobalt(II)porphyrin-mediated acceptorless dehydrogenation of methanol is reported for the first time. This methodology has been applied for the coupling of a variety of ketones …
Number of citations: 15 pubs.acs.org
P Biswal, M Siva Subramani, S Samser… - The Journal of …, 2022 - ACS Publications
Herein we report simple, highly efficient, and phosphine-free N,C–Ru and N,N–Ru catalysts for ligand-controlled borrowing-hydrogen (BH) and interrupted-borrowing-hydrogen (I-BH) …
Number of citations: 3 pubs.acs.org
DR Kishore, K Goel, C Shekhar… - The Journal of Organic …, 2022 - ACS Publications
This report illustrates BF 3 ·OEt 2 promoted intramolecular cascade cycloaromatization of 1,7-ynones toward synthesizing structurally diverse benzofluorene scaffolds. Remarkably, the …
Number of citations: 4 pubs.acs.org
E Fornal - Drug Testing and Analysis, 2014 - Wiley Online Library
The collision‐induced dissociation (CID) pathways of electrospray‐generated protonated cathinones were examined to help elucidate the structures of new cathinone‐based designer …

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